

Antimicrobial Spectrum of Native Pediocin AcH: A Technical Guide

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Compound of Interest

Compound Name: *Pediocin ach*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial spectrum of native **Pediocin AcH**, a bacteriocin produced by *Pediococcus acidilactici*. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.

Introduction to Pediocin AcH

Pediocin AcH is a well-characterized Class IIa bacteriocin, a group of small, heat-stable, antilisterial peptides.[1] It is ribosomally synthesized as a 62-amino-acid precursor, which is then processed to a 44-amino-acid mature peptide.[2] Its potent antimicrobial activity, particularly against foodborne pathogens, has garnered significant interest for its potential application as a natural food preservative and a therapeutic agent.

Antimicrobial Spectrum of Pediocin AcH

Native **Pediocin AcH** exhibits a bactericidal mode of action primarily directed against Gram-positive bacteria.[3] Its spectrum of activity is notably effective against the foodborne pathogen *Listeria monocytogenes*. [4][5] The bacteriocin is also active against other Gram-positive bacteria, including species of *Staphylococcus*, *Clostridium*, *Enterococcus*, and various lactic acid bacteria.[3][6][7] Generally, **Pediocin AcH** is not effective against Gram-negative bacteria

and yeasts, which is attributed to the protective outer membrane of Gram-negative bacteria that prevents the bacteriocin from reaching its target, the cytoplasmic membrane.[8][9] However, some studies have reported inhibitory effects against the Gram-negative bacterium *Aeromonas hydrophila*. [1]

Quantitative Antimicrobial Activity

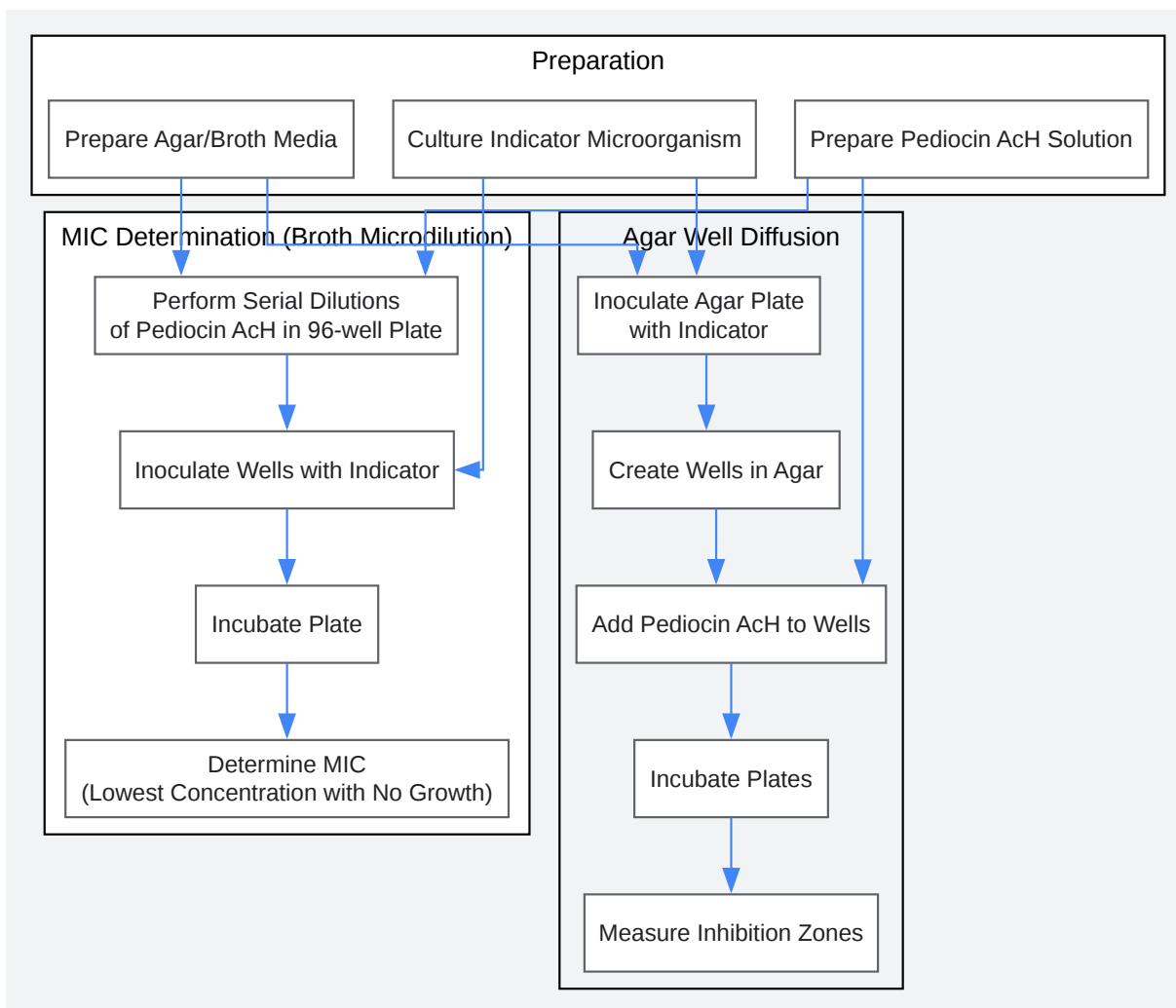
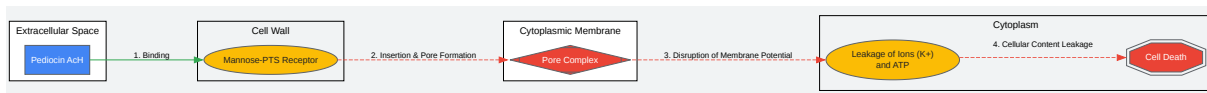
The antimicrobial efficacy of **Pediocin AcH** is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the bacteriocin that completely inhibits the visible growth of a microorganism. The following table summarizes the MIC values of native **Pediocin AcH** against a range of bacteria as reported in various studies.

| Target Microorganism | Strain | MIC | Reference |
|---------------------------|------------|--------------|----------------------|
| Listeria monocytogenes | Scott A | 1,350 AU/ml | [5] |
| Listeria monocytogenes | Ohio 2 | 1,350 AU/ml | [5] |
| Listeria ivanovii | ATCC 19119 | 1,350 AU/ml | [5] |
| Listeria monocytogenes | - | 200 AU/ml | [10] |
| Listeria monocytogenes | LSD530 | 6.8 nM | [4] |
| Listeria monocytogenes | ATCC 19111 | 13.5 nM | [4] |
| Listeria ivanovii | HPB28 | 6.8 nM | [4] |
| Clostridium perfringens | - | 37.8–75.7 nM | [4] |
| Enterococcus faecalis | M1 | - | [11] |
| Lactobacillus plantarum | NCDO955 | - | [11] |
| Leuconostoc mesenteroides | Ly | - | [11] |
| Pediococcus acidilactici | LB42 | - | [11] |

Note: AU/ml (Arbitrary Units per milliliter) and nM (nanomolar) are units used to express the concentration and activity of the bacteriocin. Direct comparison may not be possible without standardization.

Mechanism of Action

The bactericidal activity of **Pediocin AcH** is initiated by its binding to the cell surface of susceptible Gram-positive bacteria.^[8] The primary target of **Pediocin AcH** is the cytoplasmic membrane. Upon binding, it disrupts the membrane's integrity by forming pores. This pore formation leads to the leakage of intracellular components, such as ions (e.g., K⁺) and ATP, dissipation of the proton motive force, and ultimately, cell death.^{[2][12]}



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